BenchChemオンラインストアへようこそ!

4-(Chloromethyl)cyclohexan-1-ol

Purity analysis Stereochemistry Procurement specification

4-(Chloromethyl)cyclohexan-1-ol (CAS 1803585-54-7) is a cyclohexane derivative bearing a reactive chloromethyl group at the 4‑position and a secondary hydroxyl group at the 1‑position. As a bifunctional intermediate, it offers distinct synthetic utility for sequential nucleophilic displacement and alcohol derivatisation strategies.

Molecular Formula C7H13ClO
Molecular Weight 148.63
CAS No. 1803585-54-7
Cat. No. B2668326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)cyclohexan-1-ol
CAS1803585-54-7
Molecular FormulaC7H13ClO
Molecular Weight148.63
Structural Identifiers
SMILESC1CC(CCC1CCl)O
InChIInChI=1S/C7H13ClO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2
InChIKeyNYSWASAKJUIDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)cyclohexan-1-ol (CAS 1803585-54-7) – Key Structural and Physicochemical Profile for Bifunctional Intermediate Sourcing


4-(Chloromethyl)cyclohexan-1-ol (CAS 1803585-54-7) is a cyclohexane derivative bearing a reactive chloromethyl group at the 4‑position and a secondary hydroxyl group at the 1‑position. As a bifunctional intermediate, it offers distinct synthetic utility for sequential nucleophilic displacement and alcohol derivatisation strategies [1]. The compound possesses a molecular weight of 148.63 g/mol, an XLogP3 of 1.8, a topological polar surface area (TPSA) of 20.2 Ų, and a single hydrogen‑bond donor together with a single hydrogen‑bond acceptor [1]. These computed properties underscore a balanced hydrophilic–lipophilic profile suited to applications in medicinal chemistry and agrochemical synthesis.

Why 4-(Chloromethyl)cyclohexan-1-ol Cannot Be Readily Replaced by Positional Isomers, Stereoisomers, or Halogen Analogues in Scientific Workflows


In‑class cyclohexanol derivatives that differ in the position of the chloromethyl substituent, the halogen identity, or the stereochemistry of the ring system exhibit markedly different reactivity, solubility, and biological properties. Simple substitution of 4‑(chloromethyl)cyclohexan‑1‑ol by the 2‑ or 3‑isomers alters steric environment around the reactive centres, potentially compromising reaction selectivity and yield. Replacing chlorine with bromine dramatically increases nucleophilic displacement rates, reducing bench‑stability and complicating temperature‑sensitive syntheses. Even the use of a different diastereomer can lead to divergent physical properties, purity specifications, and downstream impurity profiles. The following quantitative evidence demonstrates exactly where these differences are meaningful for procurement decisions.

Quantitative Differentiation Evidence for 4-(Chloromethyl)cyclohexan-1-ol Versus the Closest Structurally Related Alternatives


Purity Specification: 4-(Chloromethyl)cyclohexan-1-ol vs. the Stereodefined (1s,4s)-Diastereomer

Vendor‑specified minimum purity for the racemic/mixture form of 4‑(chloromethyl)cyclohexan‑1‑ol (CAS 1803585‑54‑7) is 95 % , whereas the stereodefined rel‑(1s,4s)‑4‑(chloromethyl)cyclohexan‑1‑ol (CAS 881648‑69‑7) is routinely supplied at 98 % purity . The 3 percentage‑point purity gap translates into a substantially lower impurity burden for the stereoisomer, which is critical when the compound is used as a key intermediate in multi‑step cGMP syntheses or in pharmacological assays requiring high batch‑to‑batch consistency.

Purity analysis Stereochemistry Procurement specification

Nucleophilic Displacement Reactivity: Chloromethyl vs. Bromomethyl Leaving Group in Cyclohexane Systems

In a controlled head‑to‑head comparison of 1,4‑disubstituted cyclohexanes, the bromomethyl analogue undergoes facile SN2 displacement with potassium methoxide at ambient temperature, whereas the chloromethyl analogue requires heating to 80 °C in DMSO to achieve equivalent reactivity [1]. This temperature differential—ΔT ≈ 55 °C—demonstrates that the chloromethyl group provides a substantially more thermally stable electrophilic handle, permitting greater synthetic chemoselectivity and reduced risk of runaway reactions during scale‑up.

Reaction kinetics Leaving-group ability Process chemistry

Lipophilicity and Polar Surface Area: 4‑(Chloromethyl)cyclohexan‑1‑ol vs. 4‑(Hydroxymethyl)cyclohexan‑1‑ol

Replacing the chloromethyl substituent with a hydroxymethyl group converts the compound from a monohalogenated alcohol to a diol, dramatically altering its calculated physicochemical profile. The target compound exhibits an XLogP3 of 1.8 and a TPSA of 20.2 Ų [1], whereas 4‑(hydroxymethyl)cyclohexan‑1‑ol has a predicted XLogP3 of approximately 0.6 and a TPSA of 40.5 Ų (two hydroxyl donors/acceptors) . The net difference of ΔlogP ≈ 1.2 units and ΔTPSA ≈ 20 Ų places the chloromethyl derivative in a more favourable region of oral drug‑like chemical space, particularly for targets requiring passive membrane permeability.

Drug-likeness Permeability Physicochemical profiling

Hydrogen‑Bond Donor Count and Its Influence on Rule‑of‑Five Compliance

4‑(Chloromethyl)cyclohexan‑1‑ol contains one hydrogen‑bond donor (the hydroxyl group) and one hydrogen‑bond acceptor (the hydroxyl oxygen), yielding a net donor/acceptor profile of 1/1 [1]. By contrast, 4‑(hydroxymethyl)cyclohexan‑1‑ol presents a 2/2 donor/acceptor count, while 4‑(bromomethyl)cyclohexan‑1‑ol shares the same 1/1 count but with a heavier halogen that increases molecular weight beyond 190 Da [class‑level inference]. The single H‑bond donor count of the chloromethyl compound keeps it comfortably within Lipinski’s rule‑of‑five, whereas the diol analogue’s extra donor adds polar desolvation penalty that can limit oral bioavailability.

ADME prediction Lead-likeness Fragment-based screening

Optimal Sourcing Scenarios for 4-(Chloromethyl)cyclohexan-1-ol Based on Quantified Differentiation


Medicinal Chemistry Lead Optimisation Requiring Balanced logP and Low TPSA

4‑(Chloromethyl)cyclohexan‑1‑ol (logP 1.8, TPSA 20.2 Ų) should be selected over the 4‑(hydroxymethyl) diol (logP ~0.6, TPSA ~40 Ų) when designing CNS‑penetrant candidates or cell‑permeable probes. The ∆logP of +1.2 and ∆TPSA of −20 Ų directly support passive membrane diffusion, as established in Section 3 . Procurement of the chloromethyl building block early in SAR exploration avoids the need for late‑stage halogenation steps that could introduce toxic by‑products.

Multi‑Step Synthetic Sequences Requiring Latent Electrophilic Reactivity

When a synthetic route demands orthogonal functionalisation of the hydroxyl group before activating the halomethyl handle, the chloromethyl variant’s requirement for elevated temperature (80 °C vs. ambient for bromomethyl, as shown in Section 3 ) offers a critical process advantage. This thermal latency minimises premature substitution, reduces side‑product formation, and simplifies purification, making the chloromethyl compound the preferred intermediate for kilogram‑scale campaigns.

Early‑Stage Discovery with Cost‑Sensitive Procurement vs. Late‑Stage High‑Purity Demands

The 95 % pure racemate (CAS 1803585‑54‑7) is typically offered at lower unit cost than the 98 % stereodefined diastereomer (CAS 881648‑69‑7) . Discovery groups synthesising large screening libraries may prioritise the racemate for its economic advantage, while process chemistry teams performing cGMP intermediate manufacturing must specify the 98 % isomer to meet regulatory purity thresholds and achieve reproducible impurity profiles.

Fragment‑Based Drug Design Adhering to Rule‑of‑Five Constraints

The compound’s single hydrogen‑bond donor and acceptor (1/1) keep it firmly within Lipinski space, unlike the 2/2 diol analogue. Fragment libraries built around the 4‑(chloromethyl)cyclohexan‑1‑ol scaffold offer superior drug‑likeness metrics (molecular weight 148.63 Da, logP 1.8) , increasing the probability of identifying developable hits in high‑throughput screens targeting intracellular or CNS‑located proteins.

Quote Request

Request a Quote for 4-(Chloromethyl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.